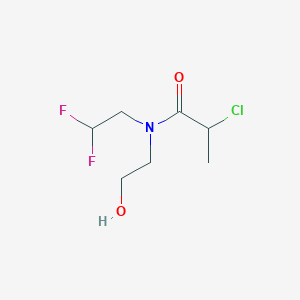![molecular formula C14H17BrN2O3 B6635207 2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPC-157 and is a synthetic peptide that has been derived from a naturally occurring peptide in the human body. BPC-157 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed that the compound works by promoting the production of various growth factors and cytokines that are involved in tissue repair and regeneration. BPC-157 has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPC-157 has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to promote the production of various growth factors and cytokines that are involved in tissue repair and regeneration. BPC-157 has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been found to promote angiogenesis, which is the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPC-157 has several advantages and limitations for lab experiments. The compound has been found to be stable and easy to handle, making it suitable for use in various experiments. However, the exact dosage and administration of BPC-157 for various conditions are not well established, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for BPC-157 research. One potential area of research is the use of the compound in the treatment of various inflammatory conditions such as inflammatory bowel disease and arthritis. Another potential area of research is the use of BPC-157 in the treatment of muscle and tendon injuries. Additionally, further research is needed to determine the optimal dosage and administration of BPC-157 for various conditions.
Métodos De Síntesis
The synthesis of BPC-157 involves the chemical modification of a naturally occurring peptide in the human body. The process involves the use of various chemical reagents and solvents to modify the peptide structure and create the final product. The exact synthesis method is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
BPC-157 has been the subject of numerous scientific studies due to its potential applications in various fields. The compound has been found to exhibit anti-inflammatory, wound healing, and tissue regeneration properties. These properties make it a promising candidate for the treatment of various conditions such as inflammatory bowel disease, muscle and tendon injuries, and bone fractures.
Propiedades
IUPAC Name |
2-[1-[(3-bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-10-5-4-8-16-12(10)13(20)17-14(9-11(18)19)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMVNPHEMBCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)




![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)